Product packaging for Sodium dioctyl phosphate(Cat. No.:CAS No. 1560-42-5)

Sodium dioctyl phosphate

Cat. No.: B058042
CAS No.: 1560-42-5
M. Wt: 344.4 g/mol
InChI Key: XCPXWEJIDZSUMF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium dioctyl phosphate is a synthetic anionic surfactant valued in materials science and nanotechnology for its unique self-assembly and interfacial activity. Its structure, featuring a polar phosphate headgroup and two branched hydrophobic octyl chains, enables the formation of stable monolayers, bilayers, and vesicles. Researchers primarily utilize this compound as a stabilizing agent in the synthesis and surface functionalization of nanoparticles, including metallic and quantum dot varieties, where it controls particle size, prevents aggregation, and imparts colloidal stability in various solvents. Its mechanism of action involves adsorbing onto interfaces, significantly reducing surface tension and facilitating the formation of emulsions and microemulsions. Beyond nanomaterial engineering, this compound finds application in lubricant formulations as an effective friction modifier and in fundamental biophysical studies as a model system for investigating lipid membrane properties and dynamics. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34NaO4P B058042 Sodium dioctyl phosphate CAS No. 1560-42-5

Properties

CAS No.

1560-42-5

Molecular Formula

C16H34NaO4P

Molecular Weight

344.4 g/mol

IUPAC Name

sodium;dioctyl phosphate

InChI

InChI=1S/C16H35O4P.Na/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,17,18);/q;+1/p-1

InChI Key

XCPXWEJIDZSUMF-UHFFFAOYSA-M

SMILES

CCCCCCCCOP(=O)([O-])OCCCCCCCC.[Na+]

Isomeric SMILES

CCCCCCCCOP(=O)([O-])OCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCOP(=O)([O-])OCCCCCCCC.[Na+]

Other CAS No.

1560-42-5

Related CAS

3115-39-7 (Parent)

Synonyms

Phosphoric Acid Dioctyl Ester Sodium Salt; _x000B_Dioctyl Phosphate Monosodium Salt;  Dioctyl Sodium Phosphate; _x000B_Octyl Phosphate Sodium Salt;  Octyl Sodium Phosphate ((C8H17O)2(NaO)PO);  Sodium Dioctyl Phosphate; 

Origin of Product

United States

Synthetic Methodologies and Molecular Engineering of Sodium Dioctyl Phosphate

Chemical Pathways for Dioctyl Phosphate (B84403) Esterification

The formation of dioctyl phosphate, the precursor to sodium dioctyl phosphate, is primarily achieved through esterification. This process involves the reaction of an alcohol (octanol) with a phosphorus-containing acid. The choice of the phosphorylating agent and reaction conditions significantly influences the product distribution, primarily yielding a mixture of mono- and di-substituted phosphoric acid esters. elpub.ru

Routes via Orthophosphoric Acid and Polyphosphoric Acid

Direct esterification of orthophosphoric acid (H₃PO₄) with octanol (B41247) is a conventional method for producing dioctyl phosphate. This reaction is typically performed under acidic catalysis and requires prolonged heating. google.com However, this approach often leads to challenges in achieving high purity, with monoester contaminants being a common issue. The reaction of a fatty alcohol with orthophosphoric acid proceeds to an equilibrium where the concentration of the formed ester is proportional to the square of the phosphoric acid concentration. google.com For longer chain alcohols like octanol, the establishment of this equilibrium is slower. google.com

Polyphosphoric acid (PPA), a dehydrating agent prepared by heating phosphoric acid with phosphorus pentoxide (P₂O₅), is also utilized in the synthesis of phosphate esters. ccsenet.orgresearchgate.net PPA's strong dehydrating properties can drive the esterification reaction towards the desired products. ccsenet.org The reaction of alcohols with pyrophosphoric acid (H₄P₂O₇), a component of PPA, has been shown to produce alkyl phosphates. rsc.org

Phosphorus Oxychloride Based Syntheses

A widely employed method for synthesizing dialkyl phosphates involves the use of phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org This process typically involves the reaction of POCl₃ with a primary alcohol, such as octanol, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride (HCl) byproduct. organic-chemistry.orgwikipedia.orggoogle.com This method offers a convenient two-step process that can yield dialkyl phosphates in good purity, minimizing contamination from trialkyl phosphates. organic-chemistry.org The reaction is generally followed by hydrolysis to convert the resulting phosphorochloridate to the desired phosphate ester. organic-chemistry.org The use of excess alcohol is common, and the unreacted alcohol can be recovered and reused. google.com

Catalytic Systems for Enhanced Synthesis Efficiency

The efficiency of dioctyl phosphate synthesis is often enhanced by the use of catalysts. In the direct esterification of phosphoric acid, acidic catalysts like sulfuric acid are traditionally used, though they can lead to side reactions and product contamination. niscpr.res.in To overcome these issues, solid acid catalysts are being explored as more environmentally friendly and reusable alternatives. niscpr.res.in Examples of solid acid catalysts investigated for similar esterification reactions include metal oxides (like ZnO and SnO), metal(IV) tungstates, zeolites, and heteropolyacids. niscpr.res.intsijournals.com

For phosphorus oxychloride-based syntheses, the reaction is often facilitated by the presence of an HCl acceptor, such as pyridine (B92270) or an amine, which drives the reaction to completion. wikipedia.org

Strategies for Purification and Yield Optimization in Research Scale

Achieving high purity of this compound is crucial for its applications. The primary impurities in the synthesis of dioctyl phosphate are unreacted starting materials and byproducts such as mono-octyl phosphate and tri-octyl phosphate. rsc.orgorganic-chemistry.org

A common purification strategy involves converting the dioctyl phosphoric acid into its sodium salt. osti.gov This allows for the extraction of neutral impurities, such as trialkyl phosphates and unreacted alcohols, using a non-polar solvent like petroleum ether. osti.gov The this compound, being soluble in water, can then be separated from the organic phase. osti.gov Subsequent acidification can regenerate the purified dioctyl phosphoric acid if needed. osti.gov

Other purification techniques include:

Distillation: While sometimes used, distillation of the crude product can be challenging and may not effectively remove all impurities, particularly monoester contaminants.

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) can be employed for the analysis and separation of phosphoric acid esters. sielc.com

Washing: Washing the reaction mixture with aqueous solutions can help remove water-soluble impurities. google.com

Yield optimization is typically achieved by carefully controlling reaction parameters such as temperature, reaction time, and the molar ratio of reactants. researchgate.net For instance, in the synthesis of octyl phosphoric ester from octanol and phosphorus pentoxide, optimal conditions were found to be a molar ratio of octanol to phosphorus pentoxide of (2.5-3.5):1.0, a reaction time of 3-4 hours, and a temperature of 60-70 °C. researchgate.net

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key areas of focus include the use of less hazardous reagents, the development of catalytic systems to replace stoichiometric reagents, and the minimization of waste.

One approach is the use of water as a solvent in the phosphorylation of cellulosic materials using a phosphoric acid-urea system, which is considered a greener alternative to traditional organic solvents. nih.gov While not directly for this compound, this highlights a trend towards more environmentally benign solvent choices.

The replacement of corrosive and polluting liquid acid catalysts like sulfuric acid with reusable solid acid catalysts is a significant step towards greener esterification processes. niscpr.res.in Solid catalysts are easier to separate from the reaction mixture, reducing waste and allowing for their reuse. niscpr.res.in

Furthermore, developing synthetic routes that avoid the use of toxic reagents like phosphorus oxychloride is a goal of green chemistry. organic-chemistry.org Research into alternative phosphorylating agents and reaction pathways that are more atom-economical and generate less hazardous byproducts is ongoing in the broader field of organophosphate synthesis.

Fundamental Interfacial and Solution Behavior of Sodium Dioctyl Phosphate

Micellization Thermodynamics and Aggregation Phenomena

The formation of micelles by surfactants in solution is a critical aspect of their behavior, driven by the need to minimize the unfavorable interactions between their hydrophobic tails and the aqueous solvent. This section delves into the thermodynamics and structural characteristics of micelle formation for the anionic surfactant, sodium dioctyl phosphate (B84403).

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which the formation of micelles becomes significant. Various experimental techniques are employed to determine the CMC, including surface tension measurements, conductivity, and fluorescence spectroscopy. nih.govnih.gov For sodium dioctyl phosphate, like other ionic surfactants, its CMC is not a fixed value but is influenced by several external factors.

Factors Influencing CMC:

Temperature: For many ionic surfactants, the effect of temperature on the CMC is not pronounced. pharmacy180.com However, for some systems, an initial decrease in CMC is observed with increasing temperature, reaching a minimum before increasing again. ajchem-a.com This behavior is attributed to the initial enhancement of hydrophobic interactions followed by the disruption of structured water around the surfactant's head groups at higher temperatures. aatbio.com

Ionic Strength: The addition of electrolytes, such as salts, to a solution of an ionic surfactant like this compound leads to a decrease in its CMC. pharmacy180.comaatbio.com This is because the added counter-ions screen the electrostatic repulsion between the charged head groups of the surfactant molecules, facilitating their aggregation into micelles. pharmacy180.comaatbio.com

pH: The pH of the solution can significantly impact the CMC of ionic surfactants, particularly those with ionizable head groups. aatbio.comresearchgate.net For phosphate-containing surfactants, changes in pH can alter the degree of protonation of the phosphate group, thereby affecting the electrostatic interactions and, consequently, the CMC. researchgate.net

Presence of Additives: Organic additives, such as alcohols, can influence the CMC. The addition of alcohols can increase the CMC by increasing the solubility of the surfactant in the bulk solution. pharmacy180.com

Below is an interactive table summarizing the influence of various factors on the CMC of surfactants.

FactorEffect on CMC of Ionic SurfactantsRationale
Increase in Temperature Generally a small or complex effect. pharmacy180.comaatbio.comCompeting effects of increased hydrophobic interactions and disruption of water structure around headgroups. aatbio.com
Increase in Ionic Strength Decreases CMC. pharmacy180.comaatbio.comReduction of electrostatic repulsion between headgroups by counter-ions. pharmacy180.comaatbio.com
Change in pH Can increase or decrease CMC. aatbio.comresearchgate.netAlters the charge of the hydrophilic headgroup, affecting intermolecular repulsion. aatbio.comresearchgate.net
Addition of Alcohols Generally increases CMC. pharmacy180.comIncreases the solubility of the surfactant in the bulk solution. pharmacy180.com

Characterization of Micellar Structure and Aggregation Numbers

Once the CMC is exceeded, this compound molecules self-assemble into organized structures known as micelles. The characterization of these micelles, including their shape and the number of surfactant molecules they comprise (aggregation number), is crucial for understanding their properties and applications. Techniques such as steady-state fluorescence quenching are utilized to determine aggregation numbers. researchgate.net

For sodium dioctyl sulfosuccinate (B1259242) (AOT), a structurally similar surfactant, the aggregation number in water has been reported to be around 22. researchgate.net However, in the presence of electrolytes, the aggregation number can increase significantly due to the screening of electrostatic repulsions, which may lead to changes in micellar shape. researchgate.net For instance, the aggregation numbers for AOT in the presence of electrolytes have been observed to be around 34 and 136 at different electrolyte concentrations, suggesting a potential change from spherical to other shapes. researchgate.net

Thermodynamic Parameters of Micelle Formation (ΔG°m, ΔH°m, ΔS°m)

The process of micellization is governed by thermodynamic principles. The key thermodynamic parameters—the standard Gibbs free energy of micellization (ΔG°m), the standard enthalpy of micellization (ΔH°m), and the standard entropy of micellization (ΔS°m)—provide insight into the spontaneity and driving forces of micelle formation. These parameters can be determined from the temperature dependence of the CMC. researchgate.netresearchgate.net

The standard Gibbs free energy of micellization (ΔG°m) is typically negative, indicating that micelle formation is a spontaneous process. ajchem-a.com It can be calculated using the following equation, often based on the phase separation model:

ΔG°m ≈ RT(2 - β)ln(CMC) conicet.gov.ar

where R is the gas constant, T is the absolute temperature, CMC is the critical micelle concentration in mole fraction units, and β is the degree of counter-ion binding to the micelle. conicet.gov.ar

The standard enthalpy of micellization (ΔH°m) reflects the heat change associated with the formation of micelles. It can be endothermic or exothermic. For some ionic surfactants, ΔH°m is negative, indicating that micellization is an exothermic process. mdpi.com The van't Hoff equation is used to determine ΔH°m from the temperature dependence of the CMC:

ΔH°m = -RT²(2 - β)(d(ln CMC)/dT) conicet.gov.ar

The standard entropy of micellization (ΔS°m) represents the change in randomness of the system upon micelle formation. It is often positive and is considered a major driving force for micellization, primarily due to the release of structured water molecules from around the hydrophobic tails of the surfactant monomers (the hydrophobic effect). researchgate.net The relationship between these parameters is given by the Gibbs-Helmholtz equation:

ΔG°m = ΔH°m - TΔS°m conicet.gov.ar

For sodium dioctyl sulfosuccinate (AOT), a related surfactant, the enthalpy of micellization has been found to be endothermic, suggesting that the process is entropy-driven. researchgate.net The negative heat capacity change of micellization (ΔCp°m) observed for AOT is a common feature for the self-assembly of amphiphiles. researchgate.net

Adsorption Mechanisms at Diverse Interfaces

The tendency of surfactants to adsorb at interfaces is a defining characteristic that underpins many of their applications. This section explores the adsorption behavior of this compound at various interfaces, focusing on the quantitative analysis of this phenomenon and the influence of solution chemistry.

Quantitative Analysis of Adsorption Isotherms and Kinetics

The relationship between the amount of an adsorbate on a surface and its concentration in the bulk solution at a constant temperature is described by an adsorption isotherm. Several models are used to describe these isotherms, with the Langmuir and Freundlich models being the most common. mdpi.commdpi.com The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. mdpi.com

The kinetics of adsorption describe the rate at which a substance is adsorbed onto a surface. Pseudo-first-order and pseudo-second-order models are frequently used to analyze adsorption kinetics. mdpi.comresearchgate.net The pseudo-second-order model often provides a better fit for the adsorption of phosphate species, suggesting that the rate-limiting step may be chemisorption involving the sharing or exchange of electrons between the adsorbate and the adsorbent surface. mdpi.comresearchgate.net

For phosphate adsorption in general, studies have shown that the process can often be well-described by the Langmuir isotherm and pseudo-second-order kinetics. mdpi.com The dimensionless separation factor (RL) derived from the Langmuir model can indicate the favorability of the adsorption process; a value between 0 and 1 suggests favorable adsorption. mdpi.com

Influence of Solution Chemistry on Adsorption Behavior (pH, ionic strength, temperature)

The adsorption of ionic surfactants like this compound is highly sensitive to the chemical environment of the solution.

pH: The pH of the solution plays a crucial role in the adsorption of phosphate-containing species. researchgate.netnih.gov The surface charge of the adsorbent and the speciation of the phosphate anion are both pH-dependent. researchgate.net For instance, the adsorption of phosphate onto positively charged surfaces is generally higher in acidic solutions and decreases as the pH increases. researchgate.netnih.govconicet.gov.ar This is because at lower pH, the surface of many materials is more protonated (more positive), and the dominant phosphate species (H₂PO₄⁻) is readily adsorbed. researchgate.net At higher pH, the surface becomes more negatively charged, leading to electrostatic repulsion with the anionic phosphate. researchgate.net

Ionic Strength: The effect of ionic strength on the adsorption of phosphate can be complex. In some cases, an increase in ionic strength can lead to a decrease in phosphate adsorption, suggesting that the adsorption is strongly dependent on ionic strength. researchgate.netnih.gov This can be attributed to competition between the phosphate ions and other anions in the solution for adsorption sites. However, for some systems, there is little to no effect of salt concentration on adsorption. conicet.gov.ar

Temperature: The influence of temperature on adsorption reveals whether the process is exothermic or endothermic. For phosphate adsorption, both exothermic and endothermic behaviors have been reported depending on the specific adsorbent. researchgate.netmdpi.com An increase in temperature enhancing adsorption indicates an endothermic process, while a decrease in adsorption with increasing temperature points to an exothermic process. researchgate.netmdpi.com

An interactive table summarizing the effects of solution chemistry on phosphate adsorption is provided below.

ParameterGeneral Effect on Phosphate AdsorptionRationale
Increasing pH Generally decreases adsorption. researchgate.netnih.govconicet.gov.arIncreased negative surface charge of the adsorbent leads to electrostatic repulsion with anionic phosphate. researchgate.net
Increasing Ionic Strength Can decrease adsorption. researchgate.netnih.govCompetition for adsorption sites from other anions in the solution. researchgate.net
Increasing Temperature Can increase or decrease adsorption. researchgate.netmdpi.comThe process can be endothermic (favored by higher temperature) or exothermic (disfavored by higher temperature) depending on the system. researchgate.netmdpi.com

Surface Activity and Interfacial Tension Reduction in Aqueous and Non-Aqueous Systems

Sodium dioctyl sulfosuccinate (DOSS), also known as docusate (B154912) sodium, is a potent anionic surfactant recognized for its exceptional ability to reduce surface and interfacial tension in both aqueous and non-aqueous environments. patsnap.comatamanchemicals.com This property stems from its amphiphilic molecular structure, which consists of two hydrophobic octyl ester groups and a hydrophilic sodium sulfonate group. patsnap.com This dual nature allows DOSS to position itself at the interface between two immiscible phases, such as oil and water, thereby lowering the energy required to mix them. patsnap.com

In aqueous systems, DOSS is highly effective at lowering the surface tension of water. patsnap.com At a concentration of 0.1% in water, it can reduce the surface tension to approximately 25-30 dyn/cm. chemicalbook.com This characteristic makes it a valuable wetting agent, enhancing the spreading and penetration of liquids on various surfaces. atamanchemicals.com Its effectiveness is further highlighted by a low critical micelle concentration (CMC), typically in the range of 0.2 to 0.6 mM, which signifies its ability to act as a surfactant at low concentrations. chemicalbook.com

The utility of DOSS extends to non-aqueous systems as well. It is soluble in many organic solvents, including carbon tetrachloride, petroleum ether, naphtha, xylene, and vegetable oils. atamankimya.com This solubility allows it to function effectively in a variety of industrial and commercial applications, such as in the formulation of detergents, where it aids in the breakdown and removal of grease and grime. patsnap.com In processes like textile manufacturing, DOSS facilitates the even distribution of dyes and finishes by reducing interfacial tension. patsnap.com

The performance of DOSS can be influenced by environmental factors such as pH. It is generally stable over a broad pH range, typically from 4 to 9. chemicalbook.com However, under highly alkaline conditions, the ester linkages in the DOSS molecule can undergo hydrolysis, leading to a breakdown of the surfactant. atamanchemicals.comchemicalbook.com

Below is a table summarizing the surface activity properties of Sodium Dioctyl Sulfosuccinate:

PropertyValueSystemReference
Surface Tension Reduction~25-30 dyn/cm0.1% in water chemicalbook.com
Critical Micelle Concentration (CMC)0.2 - 0.6 mMAqueous chemicalbook.com

Interactions with Electrolytes and Counterions in Complex Solutions

The behavior of sodium dioctyl sulfosuccinate in solution is significantly influenced by the presence of electrolytes and the nature of counterions. The addition of electrolytes, such as sodium chloride (NaCl), can have a pronounced effect on the aggregation and adsorption properties of DOSS.

Research has shown that in aqueous solutions of DOSS, the presence of NaCl can lead to a phenomenon known as special counterion binding (SCB). researchgate.net This refers to a sudden, twofold increase in the counterion binding constant when the concentration of NaCl reaches approximately 0.015 mol kg⁻¹. researchgate.net This increased binding of sodium counterions to the DOSS aggregates can lead to changes in the microstructure of the solution, including the formation of vesicles and eventually a coacervate phase, which is a dense, polymer-rich liquid phase. rsc.org

The interaction with counterions is a key factor in the formation of these complex structures. Electromotive force (EMF) measurements have confirmed a drastic rise in counterion binding to DOSS aggregates near the coacervate phase boundary. rsc.org This suggests that the mechanism for coacervate formation involves an increase in counterion binding that leads to the fusion of larger vesicles into multilamellar structures, which then flocculate to form the coacervate phase. rsc.org

When mixed with other surfactants, such as sodium dodecylsulfate (SDS), DOSS can still dominate the counterion binding behavior of the system. researchgate.net Studies have shown that in mixed systems of DOSS and SDS, the special counterion binding behavior characteristic of DOSS is observed when the bulk mole fraction of DOSS is greater than or equal to 0.245. researchgate.net The presence of NaCl in these mixed systems tends to increase the attractive interaction between the two surfactants in both the micellar phase and at the adsorption layer. researchgate.net

It is also noted that the interaction of sodium phosphates with other substances can lead to electrolyte imbalances, such as hypocalcemia and hyperphosphatemia, particularly with excessive use. drugs.com While this information pertains to sodium phosphate as a substance, it highlights the general importance of considering electrolyte interactions in complex solutions containing phosphate or sulfonate-based compounds.

Advanced Spectroscopic and Analytical Characterization of Sodium Dioctyl Phosphate Systems

Vibrational Spectroscopy (FTIR, Raman) for Structural and Interfacial Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of sodium dioctyl phosphate (B84403). These methods provide detailed information on the vibrational modes of the phosphate headgroup and the hydrocarbon tails, offering insights into conformational order and intermolecular interactions.

In the FTIR and Raman spectra of sodium dioctyl phosphate, specific vibrational bands can be assigned to different functional groups. The symmetric and antisymmetric stretching vibrations of the P-O bonds within the phosphate group (PO₄³⁻) are particularly informative. Based on studies of various phosphate-containing minerals and compounds, the symmetric stretching mode (ν₁) of the PO₄³⁻ group is expected to appear as a strong, sharp band in the Raman spectrum, typically in the range of 940-990 cm⁻¹. ufop.brscispace.com The antisymmetric stretching mode (ν₃) would be more intense in the infrared spectrum, likely appearing between 1000 and 1100 cm⁻¹. ufop.brresearchgate.net

The bending modes of the phosphate group, ν₂ and ν₄, are expected at lower wavenumbers, generally in the 400-650 cm⁻¹ region. ufop.brnih.gov The presence of multiple bands for these modes can indicate a reduction in the symmetry of the phosphate group, possibly due to its interaction with the sodium counter-ion or its environment. nih.gov

The octyl chains of this compound give rise to characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region. The relative intensities and positions of the symmetric (νs) and antisymmetric (νas) stretching modes of the CH₂ and CH₃ groups can provide information about the conformational order of the alkyl chains. For instance, an increase in the intensity of the CH₂ symmetric stretching mode relative to the antisymmetric mode can indicate a higher degree of trans-conformational order in the hydrocarbon tails.

The table below summarizes the expected vibrational band assignments for this compound.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique of Observation
C-H Stretching2800-3000FTIR, Raman
P=O Stretching~1200-1250FTIR, Raman
P-O-C Stretching~1000-1100FTIR
PO₄³⁻ Symmetric Stretching (ν₁)940-990Raman
PO₄³⁻ Antisymmetric Stretching (ν₃)1000-1100FTIR
C-C Stretching800-1200Raman
PO₄³⁻ Bending (ν₂, ν₄)400-650FTIR, Raman

This table is illustrative and based on data from related phosphate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure and conformation of this compound in solution. Both ¹H and ³¹P NMR are particularly valuable.

¹H NMR spectroscopy provides a map of the proton environments within the molecule. The spectrum of this compound would show distinct signals for the protons of the octyl chains. The terminal methyl (CH₃) protons would appear as a triplet at the highest field (lowest chemical shift, typically around 0.9 ppm). The methylene (B1212753) (CH₂) groups along the chain would produce a complex multiplet pattern in the region of 1.2-1.7 ppm. The methylene group attached to the phosphate oxygen (α-CH₂) would be deshielded and appear at a lower field, likely in the range of 3.8-4.2 ppm, as a multiplet due to coupling with both the neighboring CH₂ group and the phosphorus nucleus.

³¹P NMR spectroscopy offers a direct probe of the phosphorus environment. A single resonance is expected for the phosphate group in this compound. The chemical shift of this signal is sensitive to the electronic environment of the phosphorus atom and can be influenced by factors such as solvent, pH, and ion binding. In metabolomics studies involving various phosphate compounds, ³¹P NMR is a key technique, highlighting its utility in characterizing the phosphate moiety. nih.gov

The following table outlines the anticipated ¹H and ³¹P NMR chemical shifts for this compound.

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity
¹HTerminal CH₃~0.9Triplet
¹HChain (CH₂)n~1.2-1.7Multiplet
¹Hα-CH₂ (adjacent to O-P)~3.8-4.2Multiplet
³¹PPO₄Variable, dependent on conditionsSinglet

This table is illustrative and based on typical chemical shifts for similar alkyl phosphate esters.

Mass Spectrometry Techniques for Purity and Derivative Identification

Mass spectrometry (MS) is a crucial analytical tool for verifying the molecular weight, assessing the purity, and identifying any derivatives or degradation products of this compound. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), often coupled with a mass analyzer like a time-of-flight (TOF) or quadrupole, are commonly employed.

For this compound, ESI-MS would likely show a prominent ion corresponding to the dioctyl phosphate anion [M-Na]⁻. The high-resolution capabilities of modern mass spectrometers allow for the accurate determination of the elemental composition, confirming the molecular formula.

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for purity analysis. This technique separates the components of a mixture before they enter the mass spectrometer, allowing for the detection and quantification of impurities. For instance, related compounds like dioctyl sodium sulfosuccinate (B1259242) are analyzed for purity using HPLC-MS. analytice.comnih.gov This approach can identify starting materials, by-products from synthesis, or degradation products. Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, providing structural information that aids in the definitive identification of the compound and its derivatives. nih.govnih.gov

Light Scattering and Small-Angle Scattering (SANS) for Micellar Structure and Size

This compound, as an amphiphilic molecule, can self-assemble into micelles in aqueous solution above a certain concentration known as the critical micelle concentration (CMC). Dynamic Light Scattering (DLS) and Small-Angle Neutron Scattering (SANS) are powerful techniques to characterize the size, shape, and aggregation number of these micelles.

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the micelles, from which the hydrodynamic radius (Rh) can be determined. This provides a measure of the effective size of the hydrated micelle.

SANS provides more detailed structural information. By analyzing the scattering pattern of neutrons from a solution of micelles, one can determine the shape (e.g., spherical, ellipsoidal, cylindrical) and dimensions of the micelles. Using contrast variation techniques, where the scattering length density of the solvent is matched to that of a specific part of the surfactant molecule (e.g., by using deuterated solvents or selectively deuterated surfactants), the internal structure of the micelle, such as the radius of the hydrophobic core and the thickness of the hydrated shell, can be elucidated. Studies on similar surfactant systems, like dodecyl phosphocholine, have successfully used SANS to model the micellar structure with a core-shell model, revealing details about the aggregation number and the extent of core-shell mixing. nih.gov

A hypothetical SANS analysis of this compound micelles might yield the following structural parameters:

ParameterDescriptionIllustrative Value
Core Radius (Rc)Radius of the hydrophobic core formed by the octyl chains.15 ± 1 Å
Shell Thickness (Ts)Thickness of the hydrated phosphate headgroup region.8 ± 2 Å
Aggregation Number (Nagg)The average number of surfactant molecules per micelle.45 ± 5

This table is illustrative and based on SANS data for similar surfactant systems. nih.gov

Electrochemical Characterization of Adsorption and Passivation Layers

Electrochemical methods can be employed to study the adsorption of this compound at electrode-solution interfaces and the formation of any passivating layers. Techniques such as cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and chronocoulometry provide insights into the interfacial behavior of the surfactant.

By monitoring the changes in the electrochemical response of a redox probe in the presence of this compound, information about the blocking of the electrode surface by an adsorbed layer can be obtained. For example, a decrease in the peak currents in a CV experiment would indicate that the adsorbed surfactant molecules are hindering the access of the redox probe to the electrode surface.

EIS is particularly well-suited for characterizing the properties of the adsorbed layer. By modeling the impedance data, parameters such as the double-layer capacitance and the charge-transfer resistance can be determined. A decrease in the double-layer capacitance is indicative of the adsorption of an organic layer, as the surfactant displaces water molecules at the interface. The formation of a well-ordered, dense passivation layer would lead to a significant increase in the charge-transfer resistance. Such electrochemical characterization has been used to study the adsorption of other surfactants.

Microscopy Techniques for Surface Morphology and Film Formation

Microscopy techniques provide direct visualization of the surface morphology of solid this compound and the structure of its aggregates or films. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), including cryogenic TEM (cryo-TEM), are valuable in this regard.

SEM can be used to examine the morphology of crystalline or amorphous solid this compound, revealing details about particle size, shape, and surface texture. When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the sample, confirming the presence of sodium, phosphorus, and oxygen. researchgate.net

Cryo-TEM is a powerful technique for visualizing the structure of surfactant aggregates in their native, hydrated state. By rapidly freezing a thin film of the surfactant solution, the formation of ice crystals is prevented, and the delicate micellar structures are preserved. This allows for the direct observation of the size and shape of the micelles, providing a visual confirmation of the results obtained from scattering techniques. nih.gov For instance, cryo-TEM could reveal whether this compound forms spherical micelles, worm-like micelles, or other aggregated structures under specific conditions.

Research Applications of Sodium Dioctyl Phosphate in Material Science and Chemical Processes

Corrosion Inhibition and Surface Passivation Technologies

Sodium dioctyl phosphate (B84403) is recognized as a highly effective corrosion inhibitor and passivating agent, particularly for mild steel in neutral aqueous environments. rsc.org Its ability to spontaneously passivate steel at relatively low concentrations makes it a subject of significant study. rsc.org The protective action stems from the strong adsorption of the dioctyl phosphate anion onto the metal surface, which is significantly enhanced by the presence of the phosphate group. rsc.org Phosphate-based inhibitors are versatile, capable of functioning as anodic, cathodic, or mixed inhibitors depending on the specific conditions and concentration. dntb.gov.uautwente.nl

Mechanisms of Mild Steel Passivation by Sodium Dioctyl Phosphate

The primary mechanism of mild steel passivation by this compound involves the chemisorption of the dioctyl phosphate anions onto the steel surface. rsc.org This process forms a dense, organized passive layer that shields the metal from corrosive species. Research indicates that this passivation can proceed even without the formation of a conventional surface oxide layer, a phenomenon termed oxide-free passivation. rsc.org

The phosphate ions can directly inhibit anodic corrosion reactions by interacting with iron ions (Fe²⁺/Fe³⁺) that form at the metal-solution interface. utwente.nlnih.gov This interaction leads to the formation of insoluble iron-phosphate complexes that precipitate onto the surface, creating a stable, protective barrier. utwente.nl This barrier effectively blocks the active sites where corrosion would typically initiate, thus passivating the steel.

Protective Film Formation and Electrochemical Stability

The film formed by this compound is characterized as a hydrophobic passive film. rsc.org This hydrophobicity is critical as it repels water and dissolved corrosive agents, preventing them from reaching the metal surface. The stability of the dioctyl phosphate anion and its capacity to form robust complexes contribute to the durability and effectiveness of this protective layer. rsc.org

Electrochemical studies demonstrate that the formation of this passive film leads to a significant increase in the local depassivation potential of the steel, making it more resistant to localized corrosion attacks like pitting. rsc.org The presence of such a film is often confirmed by a shift in the Open Circuit Potential (OCP) towards more noble (positive) values, which signifies a reduction in the steel's propensity to corrode. dntb.gov.ua The film acts as a physical barrier, hindering the diffusion of aggressive ions, such as chlorides, to the steel surface. nih.gov

Environmental Variables Affecting Corrosion Inhibition Efficiency

The performance of this compound as a corrosion inhibitor is influenced by several environmental factors. The concentration of the inhibitor, temperature, and pH of the corrosive medium are critical variables that dictate its efficiency.

Inhibitor Concentration : The efficiency of corrosion inhibition is directly related to the concentration of this compound. An increase in concentration generally leads to greater surface coverage and a more robust protective film, thereby decreasing the corrosion rate. nih.gov

Temperature : Temperature has a significant impact on corrosion processes. For many inhibitors, including this compound, an increase in temperature can lead to a decrease in inhibition efficiency. google.com This is often due to the increased rate of corrosion and potential desorption of the inhibitor from the metal surface at higher thermal energies.

pH of the Medium : The pH of the solution plays a crucial role. Phosphate inhibitors often show optimal performance within a specific pH range. Studies on similar phosphate systems show that a higher pH (more alkaline) can enhance the formation of stable passive layers and reduce the corrosion rate. nih.gov

Agitation : The degree of agitation or flow in the solution can also affect the formation and stability of the passive film. rsc.org

Interactive Table: Factors Influencing Corrosion Inhibition by Dialkyl Phosphates

Variable Effect on Inhibition Efficiency Typical Observation Reference
Inhibitor Concentration Increases with concentrationHigher concentration leads to a lower corrosion rate due to enhanced surface film formation. nih.gov
Temperature Generally decreases with increasing temperatureHigher kinetic energy can increase both metal dissolution and inhibitor desorption rates. nih.govgoogle.com
pH Dependent on the system; often more effective at higher pHAlkaline conditions can favor the precipitation of stable metal-phosphate passive layers. nih.gov
Agitation Can affect film formation and stabilityModerate agitation may improve initial film formation, while high turbulence could damage it. rsc.org

Metal Ion Extraction and Separation Science

While research on this compound as a corrosion inhibitor is well-documented, its specific application in metal ion extraction is less detailed in publicly available literature. However, the principles governing its function can be understood by examining the behavior of the broader class of acidic organophosphorus extractants, to which it belongs. These compounds are widely used in hydrometallurgy for liquid-liquid extraction processes.

Liquid-Liquid Extraction Systems and Thermodynamic Principles

Liquid-liquid extraction (LLE), or solvent extraction, is a process used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. nih.gov In the context of metal recovery, an organic phase containing an extractant, such as an acidic organophosphate, is mixed with an aqueous phase containing the target metal ions. The extractant selectively binds to the metal ions, forming a neutral, hydrophobic complex that is preferentially soluble in the organic solvent. nih.gov

The efficiency and spontaneity of the extraction process are governed by fundamental thermodynamic principles. The key parameters include:

Gibbs Free Energy (ΔG) : A negative ΔG indicates a spontaneous extraction process.

Enthalpy (ΔH) : This value indicates whether the extraction is exothermic (releases heat, favored by lower temperatures) or endothermic (absorbs heat, favored by higher temperatures). researchgate.net

Entropy (ΔS) : This reflects the change in randomness or disorder of the system upon extraction. researchgate.net

Chelation and Complexation Mechanisms with Metal Ions

Chelating agents are molecules that can form several bonds to a single metal ion, creating a stable, ring-like structure called a chelate. nih.gov Acidic organophosphorus extractants function as chelating agents. The extraction mechanism typically involves a cation-exchange process, where one or more acidic protons from the organophosphate molecule are exchanged for a metal ion.

For a dialkyl phosphate, the negatively charged oxygen atoms on the phosphate group act as ligand binding sites, coordinating with the positively charged metal ion. mdpi.com This chelation neutralizes the charge of the metal ion and encases it in a lipophilic shell formed by the alkyl chains (in this case, octyl groups), facilitating its transfer from the aqueous phase to the organic phase. The stability and selectivity of this complexation are crucial for separating different metal ions from a mixture. dntb.gov.ua The specific stoichiometry of the metal-chelate complex (the ratio of metal ions to extractant molecules) depends on the charge of the metal ion and the coordination chemistry involved.

Interactive Table: General Principles of Metal Extraction by Acidic Organophosphates

Principle Description Governing Factors Reference
Extraction Mechanism Typically cation-exchange, where protons on the extractant are swapped for metal ions.pH of the aqueous phase, pKa of the extractant. ntnu.no
Complex Formation The extractant acts as a chelating ligand, binding to the metal ion to form a hydrophobic complex.Coordination number and preferred geometry of the metal ion, structure of the extractant. nih.govmdpi.com
Thermodynamics The process is driven by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).Temperature, nature of the solvent, and chemical structure of the extractant and metal ion. utwente.nlresearchgate.net
Selectivity The ability to extract one metal ion in preference to another.Relative stability constants of the metal-extractant complexes, control of aqueous phase pH. dntb.gov.ua

Selective Extraction Strategies for Critical Metals (e.g., Uranium, Lithium, Heavy Metals)

The extraction and purification of critical metals from ores and waste streams is a significant challenge in hydrometallurgy. Organophosphorus compounds are well-established as effective extractants due to their ability to form stable complexes with metal ions. Current time information in Los Angeles, CA, US. While direct studies on this compound are limited, the behavior of analogous compounds provides a strong indication of its potential capabilities.

The general mechanism for metal extraction by acidic organophosphorus extractants involves a cation exchange reaction. When the acidic proton is replaced by a sodium ion, as in this compound, the extraction can proceed via an exchange of the sodium ion for a metal cation in the aqueous phase. This principle has been demonstrated in the extraction of lithium using saponified di-2-ethylhexyl phosphoric acid (D2EHPA), where lithium in the aqueous solution is extracted through a one-to-one cation exchange with sodium in the organic phase. researchgate.net

For heavy metals, the principle of using alkali metal salts of organophosphorus acids is also established. A patent for the removal of heavy metals, particularly cadmium, from phosphoric acid describes using the alkali metal salts of diorgano-dithiophosphinic acids. epo.org These compounds, structurally similar to this compound, act as precipitating agents for dissolved heavy metals. epo.org Research has also shown that sodium diethyl dithiophosphate (B1263838) can selectively extract cadmium from acidic solutions, highlighting the selectivity that can be achieved with such reagents. mdpi.com The selectivity of these extractants is governed by factors including the pH of the solution and the principles of the Hard and Soft Acids and Bases (HSAB) theory, which helps predict the affinity of the extractant for specific metal ions. mdpi.com

In the context of uranium recovery from wet-process phosphoric acid, various organophosphorus solvent extraction systems have been commercialized. iaea.orgworld-nuclear.org These processes typically use extractants like D2EHPA in combination with synergists like tri-n-octylphosphine oxide (TOPO). iaea.org The extraction of uranium in these systems relies on its presence as a cation, which can be complexed by the organophosphate. iaea.org Given that phosphate rock is a significant secondary source of uranium, efficient extraction methods are of high interest. world-nuclear.orgsipri.org The potential for this compound in this area would likely involve its role in a cation exchange mechanism, similar to that seen with lithium and other heavy metals.

Table 1: Analogous Sodium Organophosphorus Compounds in Metal Extraction

Compound/SystemTarget Metal(s)Extraction Mechanism/PrincipleReference
Saponified D2EHPALithium (Li)Cation exchange of Na+ for Li+ researchgate.net
Sodium DiisobutyldithiophosphinateCadmium (Cd)Precipitation epo.org
Sodium Diethyl DithiophosphateCadmium (Cd)Selective extraction from acidic media mdpi.com
D2EHPA-TOPO SystemUranium (U)Solvent extraction iaea.org

Synergistic Extraction Systems Incorporating Organophosphorus Compounds

Synergistic extraction, where a mixture of two or more extractants provides a significantly enhanced extraction efficiency compared to the individual components, is a key strategy in separation science. rsc.org Organophosphorus compounds are frequently used in these systems. For instance, the combination of the acidic extractant D2EHPA with the neutral extractant TOPO is a classic synergistic system used for uranium extraction from phosphoric acid. iaea.orgresearchgate.net

The mechanism of synergism often involves the formation of a more stable or more lipophilic metal complex. The neutral organophosphorus compound, like TOPO, can displace water molecules from the coordination sphere of the metal-extractant complex, thereby increasing its distribution into the organic phase. researchgate.net Studies on the extraction of trivalent actinides like americium and curium have explored various combinations of neutral organophosphorus ligands with acidic β-diketones, demonstrating varying degrees of synergistic enhancement. rsc.org

While specific research detailing this compound in a synergistic system is not prominent, its role can be hypothesized based on its structure. As a sodium salt, it could act as the primary cation exchanger, while a neutral organophosphorus extractant, such as TOPO or tributyl phosphate (TBP), could be added as a synergist. Such a system could potentially enhance the extraction of target metals by forming stable adducts, a principle demonstrated in various actinide and heavy metal recovery processes. rsc.orgresearchgate.net

Polymer Chemistry and Composites Engineering

In polymer science, additives are crucial for modifying material properties and enabling new functionalities. This compound's surfactant-like structure suggests potential applications in influencing polymer interactions and in the development of functional polymer-based materials.

Role as Plasticizers and Modifiers in Polymer Matrices

Plasticizers are additives that increase the flexibility and durability of a polymer. This is typically achieved by embedding small molecules within the polymer matrix, which separates the polymer chains and lowers the glass transition temperature (Tg). Phosphate esters, such as tricresyl phosphate (TCP) and triphenyl phosphate (TPP), are a known class of plasticizers used in polymers like polyvinyl chloride (PVC). quora.compolymeradd.co.th

However, the role of an ionic compound like this compound as a conventional plasticizer is not well-documented and appears chemically unlikely for non-polar polymers like PVC. Plasticizers typically need to be highly compatible with the polymer, and the ionic nature of the sodium phosphate group would likely lead to poor miscibility in a hydrophobic matrix. Instead of acting as a plasticizer, such an ionic compound might act as a filler or create phase-separated domains.

There is evidence of synergistic effects when different types of plasticizers are blended. For example, a mixture of octyl-diphenyl phosphate with phthalate (B1215562) plasticizers showed higher solvent power in PVC than expected, indicating a synergistic interaction. mdpi.com While this involves a neutral phosphate ester, it points to the complex role phosphates can play in polymer formulations.

Polymer-Surfactant Interactions and Formation of Associative Structures

The interaction between polymers and surfactants in aqueous solutions is a well-studied field, leading to the formation of complex associative structures. stanford.edu When a surfactant like this compound is added to a solution of a water-soluble polymer, such as polyethylene (B3416737) oxide (PEO), interactions can begin at a concentration well below the surfactant's own critical micelle concentration (CMC). This initial binding point is known as the critical aggregation concentration (CAC).

Studies on dioctyl sodium sulfosuccinate (B1259242) (AOT), a close structural analogue to this compound, show that its addition to aqueous two-phase systems of polyethylene glycol (PEG) and potassium phosphate influences the phase behavior. researchgate.nettandfonline.com The surfactant alters the effective excluded volume and interfacial tension of the system. researchgate.nettandfonline.com In simpler polymer-surfactant solutions, the hydrophobic tails of the surfactant molecules associate to form micelle-like aggregates along the polymer chain. The polymer can wrap around these aggregates, forming a "necklace" structure. These interactions are driven by a combination of hydrophobic effects and electrostatic interactions between the charged surfactant headgroups and any charges on the polymer. ccspublishing.org.cn

This association can dramatically change the solution's properties, most notably its viscosity. The formation of a transient three-dimensional network, where polymer chains are linked by shared surfactant aggregates, can lead to a significant increase in viscosity, a property utilized in applications like enhanced oil recovery. stanford.edu

Table 2: Polymer-Surfactant Interaction Concepts

ConceptDescriptionRelevance
Critical Aggregation Concentration (CAC) The concentration at which surfactant molecules begin to bind to polymer chains, typically below the CMC.Marks the onset of the formation of associative polymer-surfactant structures.
Associative Network A transient 3D network formed by polymer chains physically cross-linked by shared surfactant micelles.Leads to significant changes in solution rheology, particularly viscosity. stanford.edu
Polymer-Micelle Complex Structures formed by the association of surfactant micelles with polymer chains, often described as a "necklace" model.The fundamental building block of the associative network.

Application in Functional Membranes and Separation Processes

The unique properties of this compound make it a candidate for use in specialized separation membranes. Its ability to complex with ions and its surfactant nature are advantageous for creating selective transport pathways.

One major area of application is in ion-selective electrodes (ISEs), which are potentiometric sensors that rely on a membrane to selectively interact with a target ion. nih.gov The membrane is typically a polymer matrix (often PVC) containing a mobile ionophore and sometimes a lipophilic salt to ensure charge neutrality and stable potentials. nih.gov While research on ISEs for phosphate detection is ongoing, it often focuses on developing novel ionophores that can overcome the high hydration energy of the phosphate ion. nih.govresearchgate.netacs.org A compound like this compound could potentially be incorporated into an ISE membrane not as the ionophore for phosphate, but as the lipophilic salt additive necessary for the stable functioning of an ISE designed for a different target cation.

Another application is in liquid membranes for separation processes. In an aqueous two-phase system (ATPS), as demonstrated with the analogue dioctyl sodium sulfosuccinate, the surfactant can influence the partitioning of solutes between two immiscible aqueous phases (e.g., a PEG-rich phase and a salt-rich phase). researchgate.nettandfonline.com This principle is used for the separation and purification of biomolecules and other compounds.

Development of this compound-Based Sensing Materials

Building on its potential use in ISEs, this compound could be a component in the development of new chemical sensing materials. The design of an effective chemical sensor often relies on tailoring the recognition element to have a high affinity and selectivity for the target analyte.

In the context of ISEs, the membrane's composition is critical for performance. The development of new sensors for challenging ions like phosphate is an active research area. nih.govresearchgate.net A novel ionophore based on a biomimetic nicotinamide (B372718) functional group, for example, has been recently developed for selective phosphate detection. nih.gov The ISE membrane in this study used silicone rubber and demonstrated effective detection over a wide concentration range. nih.gov

While this compound itself is unlikely to be the primary recognition element (ionophore) in a phosphate sensor, its properties as a lipophilic salt are valuable. In many ISEs for cations, a lipophilic anion is required within the membrane to act as a cation exchanger and to solubilize the ionophore-cation complex in the organic membrane phase. This compound, with its two long alkyl chains, possesses the required lipophilicity to be retained in the membrane and could serve this function in sensors designed for various metal cations.

Environmental Remediation and Contaminant Management

The application of phosphate compounds in environmental remediation has been a subject of considerable research. While extensive studies exist for various phosphate-based materials, the specific use of this compound is an area of growing interest, primarily due to its surface-active properties.

The remediation of soils and water contaminated with heavy metals is a significant environmental challenge. Phosphate-based materials are known to effectively immobilize heavy metals by forming insoluble metal-phosphate complexes. This process reduces the bioavailability and mobility of the contaminants, thereby mitigating their toxic effects.

Research into the efficacy of various phosphate sources, such as phosphoric acid, rock phosphate, and dicalcium phosphate, has demonstrated significant reductions in the leachability of heavy metals like lead (Pb), zinc (Zn), and copper (Cu). epa.gov The primary mechanism involves the dissolution of the phosphate source and subsequent precipitation of highly stable metal-phosphate minerals.

While direct studies on the use of this compound for in-situ immobilization of heavy metals in soil are limited, its chemical properties suggest a potential role. As a sodium salt of a dialkyl phosphoric acid, it can dissociate in an aqueous environment to provide phosphate anions that can react with heavy metal cations. Furthermore, its surfactant nature could influence the interaction between the phosphate and the metal ions at the solid-water interface. One study highlighted that this compound is an efficient passivator for mild steel in neutral solutions, indicating its ability to form protective layers on metal surfaces. mdpi.com This property is crucial for the stabilization of contaminants on surfaces. A comparison with its branched homologue, bis(2-ethylhexyl) phosphate (BEHP), revealed that the linear octyl chains in this compound allow for better packing and adsorption on metal surfaces, leading to enhanced passivation.

Table 1: Comparison of Corrosion Inhibition Properties

CompoundStructure of Alkyl ChainsPerformance in Corrosion Inhibition of Mild SteelReference
This compound (SDOP)LinearBetter inhibiting properties
Bis(2-ethylhexyl) phosphate (BEHP)BranchedLess efficient than SDOP

This superior surface interaction suggests that this compound could be effective in forming stable, passivating layers that incorporate heavy metal contaminants, thus immobilizing them. However, further research with specific experimental data is required to validate its effectiveness and optimize its application for heavy metal remediation.

The removal of organic pollutants, including synthetic dyes, from wastewater is another critical area of environmental management. Surfactant-mediated remediation has emerged as a promising technology for this purpose. The amphiphilic nature of surfactants allows them to form micelles, which can encapsulate hydrophobic organic molecules, thereby enhancing their solubility in water and facilitating their removal.

This compound, being an anionic surfactant, has the potential to be used in the adsorptive removal of organic pollutants and cationic dyes. Its application in various industrial processes as a wetting agent, emulsifier, and dispersant underscores its surface-active properties. google.com A patent for a dispersant composition for hydraulic compositions includes this compound, highlighting its role in controlling the aggregation of particles. google.com This property could be beneficial in preventing the agglomeration of adsorbent materials and enhancing their surface area for pollutant capture.

The mechanism for the removal of organic pollutants using this compound would likely involve a combination of electrostatic interactions and hydrophobic partitioning. For cationic dyes, the negatively charged phosphate head group of the surfactant could electrostatically attract the positively charged dye molecules. The hydrophobic octyl chains could then interact with the nonpolar parts of the organic pollutants, facilitating their removal from the aqueous phase.

While the direct application of this compound for the adsorptive removal of specific organic pollutants and dyes from wastewater is not extensively documented in the available research, its known properties as a surfactant and emulsifier provide a strong theoretical basis for its potential in this area. Further experimental studies are needed to determine its adsorption capacity, selectivity, and the optimal conditions for its use in wastewater treatment.

Catalysis in Organic Synthesis and Polymerization Reactions

The role of organophosphorus compounds as catalysts and catalyst ligands is well-established in various chemical transformations. The specific catalytic applications of this compound are less explored but hold potential, particularly in polymerization reactions where surface activity and ionic interactions are important.

Living radical polymerization (LRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Oxyanion-catalyzed LRP is a subset of this field where anionic species, including phosphates, can act as catalysts or regulators of the polymerization process.

While there is a lack of direct research specifically naming this compound as a catalyst for oxyanion-catalyzed LRP, a patent describes a novel living radical polymerization method using a phosphorus compound as a catalyst. google.com This patent suggests that compounds with a central phosphorus atom bonded to at least one halogen atom can catalyze the radical polymerization of monomers with reactive unsaturated bonds, leading to polymers with a narrow molecular weight distribution. This indicates the potential for phosphorus-containing compounds to play a direct role in initiating or controlling such polymerizations.

The proposed mechanism for oxyanion-catalyzed LRP often involves the reversible activation and deactivation of the growing polymer chain by the oxyanion. The phosphate anion from this compound could potentially participate in such an equilibrium, modulating the concentration of active radical species and thereby controlling the polymerization process. Its surfactant properties could also be advantageous in emulsion or suspension polymerization systems, where it can help stabilize the monomer droplets and growing polymer particles. A patent for the suspension polymerization of acrolein mentions the use of this compound as a water-soluble, oil-in-water emulsifier to reduce the surface tension of the aqueous diluent. mdpi.com

Detailed mechanistic investigations into the catalytic activity of this compound are scarce in the scientific literature. However, based on the known chemistry of organophosphates, some plausible mechanistic roles can be proposed.

In the context of polymerization, the phosphate moiety could act as a nucleophile or a base, influencing the initiation or propagation steps. The sodium cation could also play a role as a counter-ion, affecting the polarity of the reaction medium and the reactivity of the catalytic species.

One area where this compound has been mentioned is in lubricant formulations as an anti-friction agent. While not a catalytic application in the traditional sense, its function in reducing friction involves forming a protective film on metal surfaces, which is a chemical transformation at the interface. This ability to interact with and modify surfaces could be relevant to its potential role in heterogeneous catalysis.

The investigation of the precise catalytic mechanism of this compound in organic synthesis and polymerization would require dedicated studies employing techniques such as kinetic analysis, spectroscopic methods to identify reaction intermediates, and computational modeling. Such research would be valuable in unlocking the full potential of this and similar organophosphate compounds as catalysts in various chemical processes.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (DFT) for Molecular and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic molecular and electronic properties of sodium dioctyl phosphate (B84403). DFT is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict a variety of molecular properties from first principles.

By solving approximations of the Schrödinger equation, DFT can determine the optimized geometry of the dioctyl phosphate anion, including bond lengths, bond angles, and dihedral angles. From this optimized structure, a range of electronic properties can be calculated. These properties are critical for understanding the reactivity and interaction potential of the molecule.

Key electronic properties derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO orbitals and their energy gap (ΔE) are fundamental descriptors of molecular reactivity and stability. nih.govscispace.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. For the dioctyl phosphate anion, the MEP would show a high negative charge density localized on the oxygen atoms of the phosphate group, which is the primary site for interaction with cations like sodium and for polar interactions with solvents.

Atomic Charges: DFT can calculate the partial charge on each atom, providing a quantitative measure of the polarity of different bonds within the molecule.

These quantum chemical descriptors provide a foundational understanding of the molecule's behavior. For instance, the calculated properties can help explain its interaction with different solvents, its tendency to adsorb at interfaces, and its potential as a corrosion inhibitor or complexing agent. chemicalbook.com While specific DFT studies on sodium dioctyl phosphate are not extensively published, the methodology is well-established for organophosphates, and the expected results would provide valuable insights into its chemical nature. researchgate.netresearchgate.net

Table 1: Calculated Molecular Properties of the Dioctyl Phosphate Anion
PropertyValueReference
Molecular FormulaC16H34O4P- nih.gov
Molecular Weight321.41 g/mol nih.gov
Topological Polar Surface Area58.6 Ų nih.gov
Rotatable Bond Count16 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov

Molecular Dynamics Simulations for Interfacial and Bulk Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. rsc.org For surfactants like this compound, MD simulations provide unparalleled insight into dynamic processes such as self-assembly, adsorption at interfaces, and behavior in bulk solution. researchgate.netrsc.org

In a typical MD simulation, a system consisting of many molecules (surfactant, solvent, ions) is constructed in a simulation box. The forces between the molecules are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. This allows for the observation of complex behaviors at the molecular level.

Interfacial Behavior: MD simulations are particularly well-suited for studying the behavior of this compound at interfaces, such as the air-water or oil-water interface. Simulations can reveal:

Adsorption and Orientation: How individual surfactant molecules migrate to the interface and the preferred orientation they adopt, with the polar phosphate head group in the aqueous phase and the nonpolar octyl tails in the non-aqueous or vapor phase.

Reduction of Surface Tension: By calculating the pressure tensor of the system, MD simulations can predict the reduction in interfacial tension caused by the surfactant monolayer.

Interaction with Surfaces: Simulations can model the adsorption of this compound onto solid surfaces, which is crucial for applications like lubrication, corrosion inhibition, and mineral flotation. The interaction energy between the surfactant and the surface can be quantified, revealing the strength and nature of the adsorption. nih.gov

Bulk Behavior: In the bulk phase, especially in aqueous solutions, MD simulations can be used to study the self-assembly of this compound molecules. Key phenomena that can be investigated include:

Critical Micelle Concentration (CMC): By simulating the system at various concentrations, one can observe the spontaneous aggregation of surfactant molecules into micelles above a certain concentration, providing a theoretical estimate of the CMC.

Micelle Structure and Dynamics: Simulations provide detailed information on the size, shape, and aggregation number of the micelles. They also capture the dynamic nature of these aggregates, including the exchange of individual surfactant molecules between the micelle and the bulk solution. nih.gov

Phase Behavior: With advanced simulation techniques and coarse-grained models, it is possible to explore the formation of different lyotropic liquid crystalline phases (e.g., lamellar, hexagonal) at higher surfactant concentrations, which is a hallmark of many surfactant systems. researchgate.netresearchgate.net

Simulations of related phosphate unl.edunih.gov and sulfosuccinate (B1259242) rsc.orgresearchgate.net surfactants have demonstrated the utility of MD in understanding these phenomena, providing a strong basis for how such studies would elucidate the behavior of this compound.

Table 2: Typical Parameters and Outputs from MD Simulations of Surfactant Systems
Simulation AspectDescriptionExample Output/Insight
Force FieldSet of parameters describing the potential energy of the system (e.g., GAFF, CHARMM).Accurate representation of intermolecular interactions.
System CompositionNumber of surfactant, water, and other molecules in the simulation box.Determines the concentration and system being studied.
Simulation TimeDuration of the simulation, typically in nanoseconds (ns) to microseconds (µs).Observation of equilibrium properties and dynamic events like micellization.
Radial Distribution Function (RDF)Describes how the density of surrounding matter varies as a function of distance from a point.Information on solvation shells and ion pairing (e.g., Na+ around phosphate).
Mean Squared Displacement (MSD)Measures the average distance a molecule travels over time.Calculation of diffusion coefficients for surfactant and solvent molecules. mdpi.com

Predictive Modeling for Surfactant Design and Application Performance

Predictive modeling, incorporating techniques like Quantitative Structure-Activity Relationships (QSAR) and machine learning (ML), is a rapidly growing field that aims to connect the chemical structure of a molecule to its properties and performance. sunyempire.edu For surfactants like this compound, these models can accelerate the design and selection of new molecules with enhanced performance for specific applications. digitellinc.comresearchgate.net

The fundamental principle of predictive modeling is to build a statistical model that correlates molecular descriptors (numerical representations of a molecule's structure) with an observed property or performance metric (e.g., CMC, surface tension reduction, foaming ability, detergency).

Model Development:

Data Collection: A dataset of diverse surfactant molecules with experimentally measured performance data is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can range from simple properties like molecular weight to complex quantum chemical or topological indices.

Model Building: Using statistical or ML algorithms (e.g., multiple linear regression, artificial neural networks, support vector machines), a mathematical relationship between the descriptors and the target property is established. researchgate.net

Validation: The model's predictive power is rigorously tested using external validation sets to ensure it can accurately predict the properties of new, unseen molecules.

For this compound, such models could predict its performance based on its calculated descriptors. By comparing its predicted performance with other surfactants, researchers can make informed decisions about its suitability for a particular application. Furthermore, these models can be used in an "inverse QSAR" approach, where a desired performance level is specified, and the model suggests molecular structures, potentially modifications of the dioctyl phosphate backbone, that are likely to achieve that performance. sunyempire.edu This in-silico screening process significantly reduces the time and cost associated with synthesizing and testing new compounds. digitellinc.com

Table 3: Examples of Molecular Descriptors Used in Predictive Surfactant Modeling
Descriptor ClassExample DescriptorsRelevance to Surfactant Properties
ConstitutionalMolecular Weight, Atom CountBasic size and composition.
TopologicalWiener Index, Kier & Hall Connectivity IndicesDescribes molecular branching and shape.
PhysicochemicalLogP (octanol-water partition coefficient), Molar RefractivityRelates to hydrophobicity and polarity.
Quantum ChemicalHOMO/LUMO energies, Dipole Moment, Partial ChargesDescribes electronic structure and reactivity.
GeometricalMolecular Surface Area, Molecular VolumeDescribes the 3D size and shape of the molecule.

Future Research Directions and Sustainability Considerations

Development of Next-Generation Sodium Dioctyl Phosphate (B84403) Derivatives

Future research will likely focus on the rational design of novel sodium dioctyl phosphate derivatives with enhanced or entirely new functionalities. The goal is to move beyond its current applications by modifying its molecular structure to achieve specific properties. This involves altering the alkyl chains (the "dioctyl" portion) or the phosphate head group to fine-tune characteristics such as solubility, thermal stability, and reactivity.

Research efforts may target the synthesis of derivatives for specialized applications. For instance, its use in conjunction with polyaniline as an anti-corrosion pigment suggests that new derivatives could be engineered for superior corrosion protection in advanced materials. chemicalbook.comchemicalbook.comchemicalbook.com Similarly, its application in multichannel taste sensors points toward opportunities to create a new generation of derivatives with heightened sensitivity and selectivity for advanced sensor technologies. chemicalbook.comchemicalbook.comchemicalbook.com Computational chemistry and molecular modeling will be instrumental in predicting the properties of these new molecules, allowing for a more targeted and efficient discovery process.

Integration with Advanced Manufacturing and Process Intensification

The production of this compound and its future derivatives stands to benefit significantly from the adoption of advanced manufacturing principles and process intensification (PI). youtube.com Traditional batch manufacturing processes are often energy-intensive and can generate substantial waste. unito.it The shift towards continuous manufacturing, particularly using microreactors or flow reactors, offers numerous advantages. youtube.comcetjournal.it

Process intensification is a paradigm that aims to create dramatically smaller, cleaner, and more energy-efficient processes. cetjournal.it For the synthesis of this compound, which likely involves esterification, PI could involve:

Continuous Flow Reactors: These systems allow for precise control over reaction parameters like temperature and mixing, leading to higher yields, improved safety for exothermic reactions, and consistent product quality. youtube.com

Alternative Energy Sources: The use of microwaves or ultrasound as energy sources can accelerate reaction rates, often leading to cleaner reactions with fewer byproducts compared to conventional heating. unito.it

Solvent Reduction: Advanced process design can drastically reduce the need for large volumes of solvents, which are often a major contributor to the environmental footprint of a chemical process. cetjournal.it Mechanochemistry, where reactions are induced by mechanical force, represents a potential solvent-free synthetic route. mdpi.com

These modern synthetic methods promise not only to improve the economic viability of producing this compound derivatives but also to enhance the intrinsic safety and environmental sustainability of the manufacturing process. cetjournal.itmdpi.com

Table 1: Advanced Manufacturing Techniques for Chemical Synthesis

Technique Description Potential Advantages for this compound Synthesis
Continuous Flow Chemistry Chemical reactions are run in a continuously flowing stream rather than in a batch. Enhanced safety, better temperature control, higher consistency, easier scale-up. youtube.com
Microreactors Continuous reactors with sub-millimeter dimensions, offering very high surface-area-to-volume ratios. Excellent heat and mass transfer, rapid mixing, reduced risk with hazardous reactions. youtube.com
Microwave-Assisted Synthesis Uses microwave energy to heat reactions directly and efficiently. Rapid heating, increased reaction rates, often higher yields and purity. unito.it
Ultrasonic Sonochemistry Application of ultrasound to create acoustic cavitation, which accelerates chemical reactions. Enhanced reaction rates, improved mass transfer, effective for heterogeneous systems. unito.it
Mechanochemistry Reactions are induced by mechanical energy (e.g., ball milling), often in the absence of a solvent. Reduced or eliminated solvent waste, access to different reaction pathways, energy efficiency. mdpi.com

Life Cycle Assessment and Environmental Footprint Minimization

A critical aspect of modern chemical stewardship is understanding a substance's full environmental impact. A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental burdens associated with all stages of a product's life, from raw material extraction to final disposal ("cradle-to-grave"). nih.gov For this compound, a comprehensive LCA would analyze inputs (e.g., energy, water, raw materials like phosphate rock and octanol) and outputs (e.g., emissions, waste) at each stage. researchgate.netunibg.it

Stages of a Life Cycle Assessment for this compound:

Raw Material Acquisition: This includes the mining and processing of phosphate rock and the synthesis of octanol (B41247), which may be derived from fossil fuels or potentially bio-based sources.

Manufacturing: This stage assesses the energy consumption, solvent use, and waste generation during the chemical synthesis of the final product. researchgate.net

Use Phase: This evaluates the environmental impact during the compound's application, such as its role in industrial formulations or consumer products.

End-of-Life: This considers the final fate of the compound, including its degradation in the environment, potential for recycling, or treatment in wastewater facilities. researchgate.net

Minimizing the environmental footprint is a key driver for future research. Strategies include developing manufacturing processes that use less energy and greener solvents, designing derivatives that are readily biodegradable, and exploring the use of renewable, bio-based feedstocks for synthesis. mdpi.com The ultimate goal is to align the entire life cycle of the compound with the principles of a circular economy.

Interdisciplinary Research with Biotechnology and Nanotechnology

Breakthroughs in the application of this compound will likely arise from the convergence of chemistry with other scientific fields, particularly biotechnology and nanotechnology.

Biotechnology: The interaction between organophosphorus compounds and biological systems is a rich area for research. Future biotechnological approaches could include:

Biocatalysis: Using isolated enzymes or whole microorganisms to catalyze the synthesis of this compound or its derivatives. This can lead to highly specific reactions under mild conditions, reducing energy use and unwanted byproducts. nih.gov

Biodegradation: Investigating and engineering microbial pathways for the efficient degradation of this compound is crucial for environmental remediation. nih.gov

Biosynthesis: In the long term, synthetic biology could enable the production of complex molecules in engineered microorganisms or plants, offering a potentially sustainable manufacturing platform. mdpi.com

Bioprocessing Applications: The surfactant-like properties of this compound could be explored for use in biotechnological separation processes, such as the formation of aqueous two-phase systems for purifying proteins or other biomolecules. tandfonline.comresearchgate.net

Nanotechnology: At the nanoscale, materials exhibit unique properties. Research in this area could involve:

Nanoparticle Formulation: Creating nano-sized particles or emulsions of this compound could enhance its performance in applications like coatings, lubricants, or as a delivery system for other active ingredients.

Advanced Materials: Incorporating this compound as a dopant or functional component in nanomaterials could lead to novel composites with tailored electronic or mechanical properties. esteem-india.com

Nanosensors: Leveraging the compound's chemical properties to design highly sensitive nanosensors for detecting specific analytes in environmental or industrial settings.

Advanced Crystallization: Techniques like electrospray crystallization can be used to produce submicron and nano-sized crystalline particles, which may offer improved properties compared to conventionally sized materials. tudelft.nl

Machine Learning and AI-Driven Discovery in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials discovery. frontiersin.orgphoremost.com These computational tools can analyze vast datasets to identify patterns and make predictions far faster than through physical experimentation alone. For this compound, AI and ML offer transformative potential. nih.govyoutube.com

Key applications include:

De Novo Molecular Design: AI models, such as recurrent neural networks (RNNs), can be trained on large chemical databases to generate novel molecular structures. arxiv.orgarxiv.orgresearchgate.net This approach can be used to design new derivatives of this compound with optimized properties, such as lower toxicity or higher efficacy for a specific application. arxiv.org

Property Prediction: Machine learning algorithms can predict a wide range of properties for virtual compounds, including their physical characteristics, biological activity, and potential toxicity. nih.govsciopen.com This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Synthesis Optimization: AI can be used to predict the outcomes of chemical reactions under different conditions, helping to identify the most efficient and sustainable synthetic routes.

Accelerated Discovery: By integrating AI-driven virtual screening with automated laboratory systems, the entire discovery-to-production pipeline can be significantly accelerated, moving from concept to product in a fraction of the traditional time. frontiersin.org

Table 2: Applications of AI/ML in Organophosphate Research

AI/ML Application Description Potential Benefit for this compound
Generative Modeling Using AI to design new molecules from scratch based on desired parameters. Rapid creation of novel derivatives with enhanced performance or improved safety profiles. arxiv.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) ML models that correlate chemical structure with biological activity or physical properties. Prediction of efficacy and toxicity before synthesis, reducing animal testing and lab work. sciopen.com
Retrosynthesis Prediction AI tools that suggest potential synthetic pathways for a target molecule. Optimization of manufacturing processes for efficiency and cost-effectiveness.
Interpretable Machine Learning Models that provide insights into why a certain prediction was made. Deeper understanding of the chemical features that drive the performance and safety of derivatives. sciopen.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.